
Veverimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.
Aplicaciones Científicas De Investigación
Drug Interactions
Veverimer, an investigational drug for treating metabolic acidosis associated with chronic kidney disease (CKD), has limited potential for drug-drug interactions (DDIs) due to its non-systemic absorption. It primarily affects the gastrointestinal tract, with minimal binding to other drugs and a transient effect on gastric pH. Thus, veverimer poses a negligible risk of clinically significant DDIs (Shao et al., 2020).
Efficacy in Metabolic Acidosis
Veverimer has demonstrated efficacy in treating metabolic acidosis in CKD patients. In a study, 59% of patients treated with veverimer achieved significant improvements in serum bicarbonate levels, compared to 22% in the placebo group. This suggests veverimer's potential as an effective treatment for metabolic acidosis in CKD (Wesson et al., 2019).
Meta-Analysis of Efficacy and Safety
A meta-analysis encompassing three randomized controlled trials with 548 patients found that veverimer was associated with increased bicarbonate levels and improved physical function in CKD patients with metabolic acidosis. This analysis underscores veverimer's efficacy and safety for this condition (Liu et al., 2021).
Long-term Safety and Efficacy
In a long-term study, veverimer showed sustained efficacy in correcting metabolic acidosis and improving physical function in CKD patients. The treatment was well tolerated, with fewer discontinuations compared to placebo, highlighting its long-term safety and effectiveness (Wesson et al., 2019).
Mechanism of Action
Veverimer operates by selectively binding and removing hydrochloric acid from the gastrointestinal tract, leading to increased serum bicarbonate. It has a high binding capacity and specificity for chloride, demonstrating minimal interaction with other anions in the GI tract. This unique action mechanism positions veverimer as a novel treatment for metabolic acidosis in CKD patients (Klaerner et al., 2020).
Effect on Physical Function
A study focusing on diabetic CKD patients with metabolic acidosis showed that veverimer treatment led to significant improvements in serum bicarbonate and physical function. This indicates its potential benefits in enhancing the quality of life for this patient group (Mathur et al., 2021).
Propiedades
Número CAS |
2099678-27-8 |
|---|---|
Nombre del producto |
Veverimer |
Fórmula molecular |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
Peso molecular |
310.3101 |
Nombre IUPAC |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



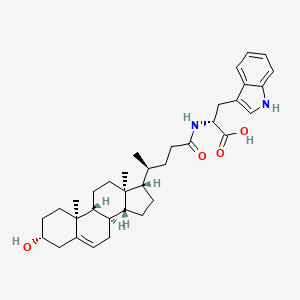
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)
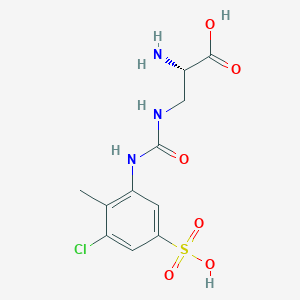
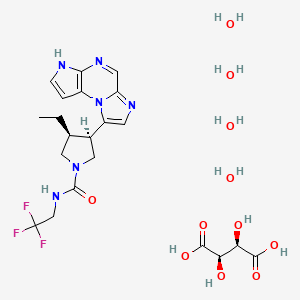
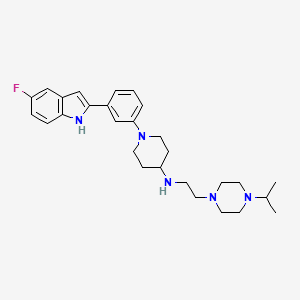
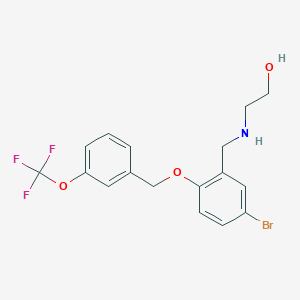
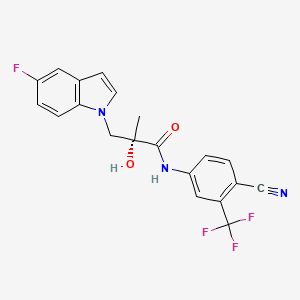
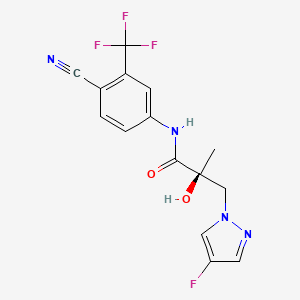
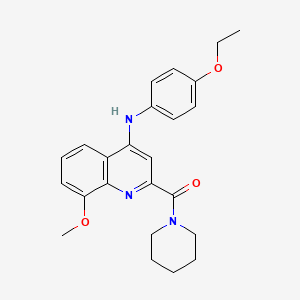
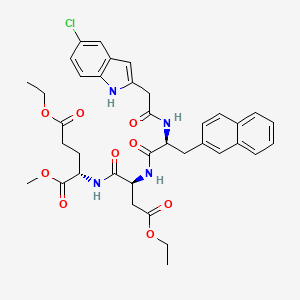
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)